Methyl 2-(4-bromo-2-nitrophenyl)propanoate
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Overview
Description
Methyl 2-(4-bromo-2-nitrophenyl)propanoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-bromo-2-nitrophenyl)propanoate typically involves the esterification of 2-(4-bromo-2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions. This reaction typically requires a strong base and elevated temperatures.
Oxidation: The compound can also undergo oxidation reactions, particularly at the aromatic ring, to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Reduction: 2-(4-bromo-2-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4-bromo-2-nitrophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and aromatic substitution.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-nitrophenyl)propanoate largely depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism, which involves the formation of a Meisenheimer complex intermediate.
Comparison with Similar Compounds
Methyl 2-(4-chloro-2-nitrophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-fluoro-2-nitrophenyl)propanoate: Contains a fluorine atom in place of bromine.
Methyl 2-(4-iodo-2-nitrophenyl)propanoate: Iodine atom replaces the bromine atom.
Uniqueness: Methyl 2-(4-bromo-2-nitrophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications where other halogens may not be as effective.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-6(10(13)16-2)8-4-3-7(11)5-9(8)12(14)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOZPZKHWIGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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